molecular formula C12H10FNO3 B3136006 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 407640-15-7

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B3136006
CAS No.: 407640-15-7
M. Wt: 235.21 g/mol
InChI Key: BYFWOMRUSAYTCY-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the fluorophenyl and methyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with an appropriate amine and acetic acid can lead to the formation of the desired oxazole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis. Industrial methods often prioritize scalability and cost-effectiveness while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the fluorophenyl ring .

Scientific Research Applications

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring play crucial roles in binding to target molecules, influencing their activity and function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to the combination of its fluorophenyl group, methyl group, and oxazole ring.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWOMRUSAYTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Intermediate 11 (2.98 g) in ethanol (25 ml) was treated with aqueous sodium hydroxide (2.5M, 18 ml) and the solution stirred at 70° C. for 3.5 h then allowed to cool. The material was concentrated in vacuo to remove the ethanol, then the aqueous phase was washed with ethyl acetate (30 ml). The aqueous phase was adjusted to pH1 by addition of aqueous hydrochloric acid (5M) and the desired acid was extracted into ethyl acetate (1×100 ml, 1×50 ml). The combined organic phases were washed with dilute aqueous sodium chloride, dried (Na2SO4), filtered and the solution concentrated in vacuo to give the title compound as a cream solid (2.54 g).
Name
Intermediate 11
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 4
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Reactant of Route 6
2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

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